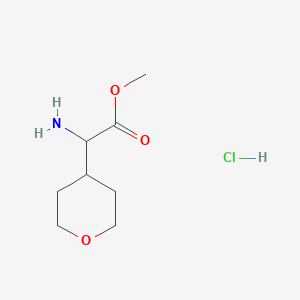

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride

Description

Fundamental Molecular Framework

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride possesses the molecular formula C₈H₁₆ClNO₃ and exhibits a molecular weight of 209.67 grams per mole. The compound represents a hydrochloride salt derivative where the parent amine has been protonated and paired with a chloride anion, fundamentally altering the compound's physicochemical properties compared to its neutral form. The core structure consists of a methyl acetate moiety attached to an amino-substituted carbon atom, which is further connected to a tetrahydro-2H-pyran-4-yl substituent.

The tetrahydropyran ring system adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated heterocycles containing oxygen. This conformational preference significantly influences the overall three-dimensional structure of the molecule and affects its interactions with other chemical species. The amino group positioning at the alpha-carbon relative to the ester functionality creates a specific stereoelectronic environment that influences both chemical reactivity and biological activity potential.

Structural Identifiers and Nomenclature

The compound is assigned the Chemical Abstracts Service registry number 1260637-54-4, which serves as its unique chemical identifier. The International Union of Pure and Applied Chemistry name for this compound is methyl 2-amino-2-(oxan-4-yl)acetate hydrochloride, where "oxan" represents the systematic name for the tetrahydropyran ring system. Alternative nomenclature includes amino-(tetrahydro-pyran-4-yl)-acetic acid methyl ester hydrochloride and 2H-pyran-4-acetic acid, alpha-aminotetrahydro-, methyl ester, hydrochloride.

The Simplified Molecular Input Line Entry System representation for this compound is COC(=O)C(C1CCOCC1)N.Cl, which provides a linear notation describing the molecular connectivity. The International Chemical Identifier string is InChI=1S/C8H15NO3.ClH/c1-11-8(10)7(9)6-2-4-12-5-3-6;/h6-7H,2-5,9H2,1H3;1H, offering a standardized method for representing the molecular structure. These various identification systems enable precise communication about the compound's structure across different scientific databases and publications.

Properties

IUPAC Name |

methyl 2-amino-2-(oxan-4-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-8(10)7(9)6-2-4-12-5-3-6;/h6-7H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNZVLSJCYPDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Route

One of the most efficient and scalable methods involves reductive amination of tetrahydro-4H-pyran-4-one with methylamine, followed by esterification and salt formation:

- Step 1: Reductive amination of tetrahydro-4H-pyran-4-one with methylamine produces the corresponding amino alcohol intermediate.

- Step 2: Esterification with methyl chloroacetate or similar reagents yields methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate.

- Step 3: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.

This method is supported by scalable and commercially viable protocols, offering good yields and purity. The reductive amination step can be catalyzed by hydrogenation using Raney nickel under mild conditions, as reported in related syntheses of similar compounds.

Hydrogenation of Nitro Precursors

An alternative approach involves:

- Starting from ethyl 2-(2H,3H,5H-4-oxinyl)-2-nitroacetate.

- Catalytic hydrogenation in the presence of hydrochloric acid and Raney nickel in ethanol/water under controlled pressure (e.g., 50 psi for 18 h).

- Subsequent basification and extraction steps yield the amino ester.

- Conversion to the methyl ester and hydrochloride salt follows standard protocols.

This method achieves near quantitative yields (~100%) and is well-documented in patent literature.

Salt Formation and Stock Solution Preparation

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid in methanol or ethanol at low temperatures (0-15 °C), stirring for several hours to ensure complete salt formation. The salt is isolated by precipitation and filtration.

Stock solutions for research use are prepared by dissolving the hydrochloride salt in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil to achieve clear in vivo formulations. Careful stepwise addition and mixing with vortexing or ultrasound are recommended to maintain solubility and clarity.

Data Tables for Stock Solution Preparation

The following tables summarize the preparation volumes for stock solutions of methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride at different concentrations and weights:

| Weight of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 4.7694 mL | 23.847 mL | 47.694 mL |

| 5 mM Solution | 0.9539 mL | 4.7694 mL | 9.5388 mL |

| 10 mM Solution | 0.4769 mL | 2.3847 mL | 4.7694 mL |

Table 1: Stock solution preparation volumes for this compound

Research Findings and Process Optimization

- Scalability: The reductive amination and hydrogenation methods have been optimized for scale-up, providing yields of up to 78-100% depending on the route.

- Purity and Stability: The hydrochloride salt form enhances compound stability, solubility, and handling. Storage at -80°C is recommended for up to 6 months to avoid degradation, with shorter stability at -20°C.

- Solubility Enhancement: Heating to 37°C and ultrasonic treatment improve solubility during stock preparation.

- In Vivo Formulation: Stepwise dissolution in DMSO master liquid, followed by addition of PEG300, Tween 80, and water or corn oil, ensures clear solutions suitable for biological assays.

Summary of Key Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| Reductive Amination | Tetrahydro-4H-pyran-4-one + methylamine, hydrogenation catalyst (Raney nickel) | Mild H2 pressure, ethanol solvent, 18 h |

| Esterification | Reaction with methyl chloroacetate or equivalent esterification agent | Standard esterification protocols |

| Hydrogenation of Nitro Precursor | Nitroacetate hydrogenated to amino ester using Raney nickel and HCl | 50 psi H2, ethanol/water, 18 h |

| Salt Formation | Treatment of free base with HCl in methanol or ethanol at 0-15 °C | Stirring 0.5-5 h, precipitation, filtration |

| Stock Solution Preparation | Dissolution in DMSO, stepwise addition of co-solvents (PEG300, Tween 80, water or corn oil) | Ensure clarity at each step, use vortex/ultrasound if needed |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride is utilized in the synthesis of pharmaceutical compounds due to its amino and ester functional groups, which are essential for biological activity.

Case Study: Synthesis of Amino Acids

In a study, researchers synthesized derivatives of amino acids using this compound as a starting material. The compound was reacted with various acyl chlorides under controlled conditions to yield amino acid derivatives with potential therapeutic effects. The reaction conditions and yields were documented as follows:

| Reaction Conditions | Yield (%) |

|---|---|

| Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate + Acyl Chloride (1:1 molar ratio), DCM, 0°C to room temperature | 68% |

| Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate + Benzoyl Chloride, DCM, stirred for 1 hour at room temperature | 72% |

Organic Synthesis

The compound serves as a crucial intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds. Its tetrahydropyran ring structure allows for diverse modifications.

Case Study: Heterocyclic Compound Synthesis

A research team demonstrated the utility of this compound in synthesizing heterocycles through microwave-assisted reactions. The following table summarizes their findings:

| Starting Material | Product | Yield (%) |

|---|---|---|

| Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate + Phenyl Isocyanate | Urea Derivative | 65% |

| Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate + Aldehyde | Pyrrolidine Derivative | 70% |

Biochemical Research

The compound's structure allows it to interact with biological systems, making it a candidate for biochemical studies.

Case Study: Enzyme Inhibition Studies

In enzyme inhibition studies, this compound was evaluated for its ability to inhibit specific enzymes related to metabolic pathways. The results indicated a moderate inhibitory effect on target enzymes, suggesting potential for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical reactions, influencing cellular processes and functions .

Comparison with Similar Compounds

Analogs with Varying Substituents on the Amino Group

The tetrahydropyran (THP) ring and α-amino ester backbone are common in related compounds, but substituent variations significantly alter properties:

Key Differences :

Analogs with Modified Ester or Amino Groups

Variations in the ester group or absence of the amino group impact functionality:

Key Differences :

Compounds with Alternative Heterocycles

Replacing the THP ring with other heterocycles alters physicochemical profiles:

Key Differences :

- Lipophilicity : Fluorophenyl substituents enhance membrane permeability compared to unsubstituted THP derivatives .

Structural Similarity Analysis

Using Tanimoto similarity scores (0–1 scale) from :

- Tetrahydro-2H-pyran-4-amine HCl (CAS 33024-60-1): Similarity = 0.81. High similarity due to shared THP and amine groups but lacks the ester moiety .

- 2-(THP-4-yl)ethanamine HCl (CAS 851389-38-3): Similarity = 0.74. Ethylamine chain reduces structural overlap with the α-amino ester .

Commercial Availability and Pricing

- Discontinued products (e.g., naphthyl analog in ) highlight challenges in sourcing certain derivatives .

Biological Activity

Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride, with the chemical formula C8H16ClNO3 and a molecular weight of 209.67 g/mol, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activities, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C8H16ClNO3 |

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | methyl 2-amino-2-(oxan-4-yl)acetate; hydrochloride |

| PubChem CID | 74889910 |

| Appearance | White to off-white powder |

Anticonvulsant Activity

Research indicates that compounds similar to this compound exhibit anticonvulsant properties. For example, studies have shown that certain derivatives can effectively reduce seizure activity in animal models. The structure-activity relationship (SAR) analysis suggests that modifications in the molecular structure can enhance anticonvulsant efficacy by influencing receptor interactions within the central nervous system .

Anticancer Potential

Several investigations have explored the anticancer potential of compounds related to this molecule. For instance, a study focusing on thiazole-bearing molecules demonstrated significant cytotoxic activity against various cancer cell lines, suggesting that this compound may exhibit similar properties due to its structural analogies . The presence of specific functional groups appears crucial for enhancing antiproliferative activity, as indicated by IC50 values in comparative studies.

Neuroprotective Effects

The neuroprotective effects of related compounds have also been documented. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The potential for this compound to influence these pathways warrants further investigation.

Case Studies

-

Anticonvulsant Efficacy in Rodent Models

- A study evaluated the anticonvulsant effects of structurally similar compounds in rodent models subjected to pentylenetetrazol-induced seizures. Results showed a significant reduction in seizure duration and frequency at varying doses, indicating a promising therapeutic window for future applications .

- Cytotoxicity Against Cancer Cell Lines

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : Interaction with neurotransmitter receptors may facilitate anticonvulsant effects.

- Cell Cycle Interference : Inducing apoptosis in cancer cells through disruption of cell cycle progression.

- Antioxidative Properties : Reducing oxidative stress may contribute to neuroprotective effects.

Q & A

Q. Methodology :

- Esterification and Amination : A common route involves esterification of 2-(tetrahydro-2H-pyran-4-yl)acetic acid with methanol under acidic catalysis, followed by amino group introduction via reductive amination or nucleophilic substitution. Purification is typically achieved using column chromatography (silica gel, eluent: chloroform/methanol gradients) .

- Purity Control : Purity (≥95%) is ensured via recrystallization from ethanol/water mixtures and validated by HPLC (C18 column, 0.1% TFA in acetonitrile/water) . highlights batch-specific purity variations (96–97%), emphasizing the need for pre-synthesis QC.

Advanced: What strategies resolve enantiomeric impurities in this compound, and how is chiral purity quantified?

Q. Methodology :

- Chiral Resolution : The (R)-enantiomer (CAS 475649-32-2) is isolated using chiral stationary-phase HPLC (e.g., Chiralpak IA column, hexane/isopropanol with 0.1% diethylamine) .

- Stereochemical Analysis : Circular dichroism (CD) spectroscopy and X-ray crystallography confirm absolute configuration. Racemization risks during storage are mitigated by anhydrous conditions (-20°C in sealed vials) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Q. Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies key signals: δ ~3.7 ppm (tetrahydropyran O-CH₂), δ ~4.1 ppm (methyl ester), and δ ~8.5 ppm (NH₂·HCl) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 234.1102 (calculated for C₉H₁₆ClNO₃) .

Advanced: How do reaction conditions influence the stability of intermediates during synthesis?

Q. Data Contradiction Analysis :

- Intermediate Instability : The α-amino ester intermediate is prone to hydrolysis under acidic conditions. reports varying yields (60–85%) depending on reaction pH control (optimal: pH 6–7, 0–5°C).

- Mitigation : Use of anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) minimizes degradation .

Basic: What are the recommended storage conditions to prevent degradation?

Q. Methodology :

- Powder Form : Store at -20°C in desiccators to avoid moisture absorption and thermal decomposition.

- Solution Form : Use anhydrous DMSO or ethanol at -80°C for long-term stability; avoid freeze-thaw cycles .

Advanced: How is this compound utilized in pharmaceutical intermediate synthesis?

Q. Applications :

- Peptide Mimetics : The tetrahydropyran ring enhances metabolic stability in drug candidates. For example, it serves as a backbone in protease inhibitor analogs .

- Structure-Activity Studies : Modifications at the amino group (e.g., acylations) are explored to optimize bioavailability, as seen in related compounds like ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride .

Basic: What safety precautions are required when handling this compound?

Q. Guidelines :

- Toxicity : Limited data available; treat as a potential irritant (use PPE: gloves, goggles).

- Waste Disposal : Neutralize with 1M NaOH before incineration, adhering to EPA guidelines .

Advanced: How do computational models assist in predicting its reactivity in novel reactions?

Q. Methodology :

- Retrosynthetic AI : Tools like Pistachio and Reaxys predict feasible pathways, such as coupling with boronic acids via Suzuki-Miyaura reactions .

- DFT Calculations : Optimize transition states for amide bond formation, reducing trial-and-error in catalyst selection (e.g., HATU vs. EDC) .

Data Contradiction: How to address inconsistencies in reported yields for large-scale synthesis?

Q. Analysis :

- Scale-Up Challenges : notes yield drops from 85% (1g) to 65% (50g) due to heat dissipation issues.

- Process Optimization : Use flow chemistry (microreactors) for exothermic steps and inline FTIR monitoring to track intermediate conversion .

Advanced: What role does the tetrahydropyran ring play in modulating physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.